![molecular formula C7H5N3O2 B1321360 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 952182-02-4](/img/structure/B1321360.png)
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound . It has been used in the synthesis of inhibitors for the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . These inhibitors have shown nanomolar antiproliferation activities against human tumor lines in in vitro cell cultures .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives has been described in several studies . For instance, one study used structure-based design techniques to identify potent inhibitors of the NAMPT enzyme . Another study described the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Molecular Structure Analysis
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H- and 2H-isomers . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid has been used in the synthesis of inhibitors for the NAMPT enzyme . These inhibitors have shown nanomolar antiproliferation activities against human tumor lines in in vitro cell cultures .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid: serves as a key precursor in the synthesis of heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activities . The versatility of this compound allows for the creation of a wide range of derivatives, each with potential as therapeutic agents.
Biomedical Research
In biomedical research, derivatives of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored for their pharmacological properties. They exhibit a range of activities, including anti-inflammatory, analgesic, and antipyretic effects. This makes them valuable for the development of new medications .
Antiviral Agents
Some derivatives of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid have shown promise as antiviral agents. Research has been conducted on their efficacy against various viruses, including the vaccinia virus, which is a member of the poxvirus family . This application is particularly relevant in the context of emerging viral diseases.
Oncology
The compound’s derivatives are being studied for their potential use in oncology. They have been found to exhibit anticancer properties by targeting specific pathways involved in cancer cell proliferation and survival . This research is crucial for the development of targeted cancer therapies.
Neurological Disorders
Research into the neurological applications of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives includes the exploration of their neuroprotective effects. These compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating relevant biological pathways .
Cardiovascular Diseases
Derivatives of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid are also being investigated for their cardiovascular applications. They have shown potential in treating conditions like hypertension and heart failure by affecting vasodilation and cardiac contractility .
Metabolic Disorders
In the field of metabolic disorders, these derivatives are being studied for their role in regulating metabolic pathways. They may have applications in treating diseases like diabetes and obesity by influencing glucose and lipid metabolism .
Anti-Inflammatory Applications
Lastly, the anti-inflammatory properties of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives make them candidates for treating chronic inflammatory diseases. They could potentially be used in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease .
Mecanismo De Acción
While the specific mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is not mentioned in the search results, it has been used in the synthesis of inhibitors for the NAMPT enzyme . These inhibitors have shown nanomolar antiproliferation activities against human tumor lines in in vitro cell cultures .
Direcciones Futuras
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines that have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue in the future.
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQOFOFJGWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613277 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
CAS RN |
952182-02-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological targets of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives?
A1: Research indicates that these compounds display affinity for various targets, notably adenosine receptors (A1 and A2A) [, ] and specific binding sites on the GABAA receptor complex, including the benzodiazepine, GABA, and picrotoxinin binding sites [, ].
Q2: How do these compounds interact with GABAA receptors, and what are the downstream effects?
A2: While the exact mechanisms are still under investigation, studies suggest that some derivatives enhance [3H]diazepam binding allosterically, potentially through interactions with the GABA binding site or a subdomain thereof []. Conversely, some exhibit competitive inhibition of the benzodiazepine antagonist [3H]Ro 15-1788, indicating direct binding to the benzodiazepine site []. Furthermore, inhibition of the picrotoxinin-channel site by some derivatives is theorized to occur through allosteric modulation via the GABA site or by direct competition at the channel site []. These interactions can influence neuronal excitability and potentially contribute to anxiolytic and anticonvulsant effects.
Q3: Can you elaborate on the structure-activity relationships (SAR) observed for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, specifically concerning adenosine receptors and GABAA receptors?
A3: Modifications to the basic 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence receptor affinity and selectivity. For instance, while many derivatives exhibit lower affinity for A2A adenosine receptors compared to Cartazolate, their affinity for A1 receptors remains relatively unchanged []. Regarding GABAA receptors, structural alterations impact the compounds' ability to enhance or inhibit the binding of various ligands, suggesting that specific structural features are crucial for interactions with different binding sites within the receptor complex [].
Q4: Tracazolate is a notable example within this class of compounds. What is its mechanism of action, and how does it differ from benzodiazepines?
A4: Tracazolate demonstrates anxiolytic and anticonvulsant effects []. Unlike benzodiazepines, which directly bind to the benzodiazepine site, Tracazolate enhances the binding of [3H]-benzodiazepines to their binding sites in the brain []. Interestingly, benzodiazepine antagonists do not significantly alter Tracazolate's anticonflict activity, further distinguishing its mechanism from classic benzodiazepines [].
Q5: What metabolic pathways are involved in the breakdown of Tracazolate in rats and dogs?
A5: Tracazolate undergoes extensive metabolism, primarily in the liver [, ]. The key metabolic pathways identified include de-esterification to the 5-carboxylic acid, N-deethylation of the pyrazole ring, oxidation at the gamma-position of the n-butylamino side chain, oxidation of the terminal carbon of the n-butylamino side chain, loss of the n-butylamino group, and hydroxylation of the 6-methyl group followed by condensation with the 5-carboxylic acid to form gamma-lactones [, ].
Q6: What is the significance of identifying and characterizing Tracazolate metabolites in different tissues?
A6: Characterizing the metabolites provides insights into the drug's distribution, metabolism, and potential for active metabolites []. For instance, the presence of Tracazolate and its metabolites in the brain suggests they can cross the blood-brain barrier [], a critical factor for its central nervous system activity. The identification of a less polar metabolite, 1-vinyl Tracazolate, in fat tissues suggests potential accumulation and a role of fat tissue in the drug's pharmacokinetic profile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.